molecular formula C18H25ClN2O3S B4025322 1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane

1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane

Cat. No.: B4025322
M. Wt: 384.9 g/mol
InChI Key: HBVLUUASWVCSAM-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. Its molecular structure incorporates both a piperidine and an azepane ring, a seven-membered cyclic secondary amine also known as hexamethyleneimine , which is a functional group found in various pharmaceutical agents . The compound features a 4-chlorobenzenesulfonyl group, a motif commonly associated with modulating biological activity, particularly as a zinc-binding group that can inhibit metalloenzymes like carbonic anhydrases . Research into similar 1-(4-sulfamoylbenzoyl)piperidine derivatives has demonstrated potent and selective inhibitory activity against tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII . These enzymes are crucial for pH regulation and the survival of cancer cells in hypoxic solid tumors, making them validated targets for anticancer drug development . The presence of the chlorobenzenesulfonyl group in this compound suggests potential utility as a valuable research chemical for investigating enzyme inhibition and developing novel therapeutic agents, particularly in the field of oncology. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

azepan-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3S/c19-15-8-10-16(11-9-15)25(23,24)21-14-6-3-7-17(21)18(22)20-12-4-1-2-5-13-20/h8-11,17H,1-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVLUUASWVCSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The sulfonyl group is introduced via sulfonylation reactions, often using reagents such as sulfonyl chlorides. The final step involves the coupling of the piperidine and azepane rings under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine and azepane rings may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Activity
1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane Piperidine-azepane 4-Chlorobenzenesulfonyl, carbonyl ~400 (estimated) Not reported
1-(4-Chlorobenzenesulfonyl)benzimidazole derivatives Benzimidazole 4-Chlorobenzenesulfonyl, difluoromethoxy ~500 (estimated) Not reported (synthesis focus)
Chloropropamide Sulfonylurea 4-Chlorobenzenesulfonyl, urea 276.74 Antidiabetic (enzyme inhibition)
1-(4-Chlorophenyl)piperazine Piperazine 4-Chlorophenyl 196.7 Psychoactive (receptor modulation)
Piperazinyl quinolones Fluoroquinolone Piperazine, carboxylate ~400 (estimated) Antibacterial (MIC: 0.17–3.5 µg/mL)

Key Observations :

  • Sulfonamide vs. Sulfonylurea : The target compound’s sulfonamide group (R-SO₂-NR₂) differs from Chloropropamide’s sulfonylurea (R-SO₂-NH-CONH-R'), which is critical for antidiabetic activity via ATP-sensitive potassium channel modulation .
  • Ring Systems : Piperidine (6-membered, one N) and azepane (7-membered, one N) in the target compound contrast with piperazine (6-membered, two N) in and . Piperazine’s dual nitrogen atoms enhance hydrogen-bonding capacity, often linked to CNS activity .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) logP (Predicted) Water Solubility Stability
This compound Not reported ~3.5 (estimated) Low (lipophilic cores) Stable (sulfonamide)
Benzimidazole derivatives 82–83 Not reported Moderate (polar groups) Stable (crystalline)
Chloropropamide Not reported 1.738 Moderate ≥5 years (stable)
1-(4-Chlorophenyl)piperazine Crystalline ~2.0 (estimated) Low Stable at -20°C

Key Observations :

  • Benzimidazole derivatives () exhibit higher melting points (82–83°C), suggesting strong crystalline packing due to planar aromatic cores .

Research Findings and Trends

Sulfonamide Bioactivity : Sulfonyl groups in –3 correlate with enzyme inhibition (e.g., AChE, LOX) or ion channel modulation, suggesting the target compound may share similar targets .

Ring Size and Flexibility : Azepane’s 7-membered ring may improve metabolic stability compared to piperidine or piperazine, as larger rings resist conformational changes during hepatic processing.

Lipophilicity vs. Solubility : The target compound’s higher logP compared to Chloropropamide could limit aqueous solubility but enhance membrane permeability, a trade-off critical for drug design .

Q & A

Q. Yield Optimization :

StepParameterOptimal RangeImpact on Yield
SulfonylationTemperature0–5°CPrevents hydrolysis of sulfonyl chloride
CouplingSolventDMF or THFMaximizes carbodiimide activation
PurificationChromatographySilica gel (EtOAc/hexane)Removes unreacted azepane derivatives

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer :
Contradictions often arise from:

  • Variability in assay conditions (e.g., pH, temperature, or cell lines).
  • Impurities in synthesized batches (e.g., residual solvents or stereoisomers).

Q. Resolution Strategies :

Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to isolate environmental variables .

High-Resolution Purity Analysis : Use HPLC-MS to detect trace impurities (>99.5% purity required for pharmacological studies) .

Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, adjusting for methodological heterogeneity .

Advanced Question: What computational approaches are recommended to predict the binding affinity of this compound with serotonin receptors?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors. Focus on the sulfonyl group’s electrostatic potential and azepane’s flexibility .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .

Data Validation : Cross-validate predictions with in vitro radioligand displacement assays (e.g., using [³H]-LSD as a tracer) .

Advanced Question: How can AI-driven tools optimize the synthesis and characterization of this compound?

Q. Methodological Answer :

  • Reaction Prediction : Platforms like IBM RXN for Chemistry propose alternative pathways, reducing trial-and-error .
  • Process Optimization : Machine learning (e.g., Bayesian optimization) identifies ideal reaction conditions (e.g., solvent, catalyst) from historical data .
  • Automated Analysis : AI-integrated HPLC systems detect impurities in real-time, adjusting purification parameters dynamically .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (mandatory for sulfonyl chloride intermediates) .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., DMF) .
  • Waste Disposal : Neutralize acidic/byproduct streams with 10% sodium bicarbonate before disposal .

Training : Mandatory safety exams (100% score required) covering emergency procedures for chemical spills .

Advanced Question: How can researchers design experiments to investigate the environmental stability of this compound?

Q. Methodological Answer :

Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 5–9) and monitor degradation via LC-MS .

Hydrolysis Kinetics : Measure half-life in simulated environmental conditions (e.g., 25°C, 0.01 M PBS) using NMR to track structural changes .

Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity (OECD Test Guidelines 202/201) .

Data Interpretation : Apply first-order kinetics models to predict environmental persistence and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane
Reactant of Route 2
Reactant of Route 2
1-[1-(4-Chlorobenzenesulfonyl)piperidine-2-carbonyl]azepane

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